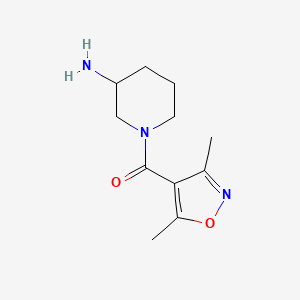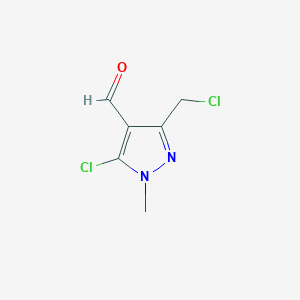
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CMPC) is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. CMPC is a useful reagent for a variety of organic synthesis reactions, and is also used as a biological tool for studying the mechanism of action of enzymes and other proteins. We will also discuss the potential future directions for CMPC research.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of New Pyrazole Derivatives : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is used in synthesizing new pyrazole derivatives. Its crystal structure was determined by X-ray diffraction, revealing coplanarity between the aldehydic fragment and the adjacent pyrazole ring (Xu & Shi, 2011).
Crystallographic Studies : The compound's crystallographic properties were further studied, including the inclination of ring planes and directionally specific C–H···O interactions (Trilleras et al., 2014).
Chemical Reactions and Properties
Sonogashira-Type Reactions : This compound serves as a precursor in Sonogashira-type cross-coupling reactions with various alkynes. Microwave-assisted treatment facilitates the formation of pyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė et al., 2011).
Formation of Bipyrazoles : It is used in reactions with acetophenones and hydrazine to produce N-acetylated reduced bipyrazoles. The process involves cyclocondensation and further reactions to create molecular structures and supramolecular assemblies (Cuartas et al., 2017).
Amination Reactions : The compound's behavior in cesium- and copper-mediated amination has been explored. Microwave-assisted synthesis enabled efficient production of 5-alkylamino-pyrazole-4-carbaldehydes (Orrego-Hernández et al., 2015).
Applications in Material Science
Corrosion Protection : The compound has been evaluated for its properties in protecting mild steel in corrosive environments, particularly in HCl. It behaves as a mixed-type inhibitor and exhibits significant efficiency in corrosion prevention (Thomas et al., 2020).
Dyeing Properties : Its derivatives have been synthesized for potential applications in dyeing, demonstrating significant dyeing performance and biological properties (Bagdatli & Ocal, 2012).
Miscellaneous Applications
Ultrasound-Assisted Synthesis : Utilizing ultrasonic conditions, new derivatives were synthesized efficiently. This method provides advantages like shorter reaction times and good yields (Trilleras et al., 2013).
Antimicrobial Evaluation : Derivatives of this compound were synthesized and evaluated for their antimicrobial properties. Some derivatives showed potency comparable to commercial drugs against various bacterial and fungal strains (Thumar & Patel, 2011).
properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-10-6(8)4(3-11)5(2-7)9-10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUREFOSKIJKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CCl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



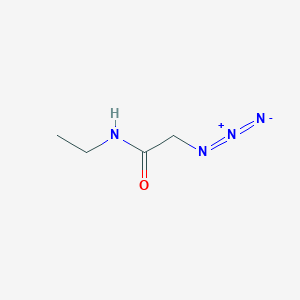
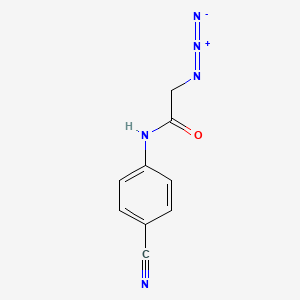
amine](/img/structure/B1465753.png)

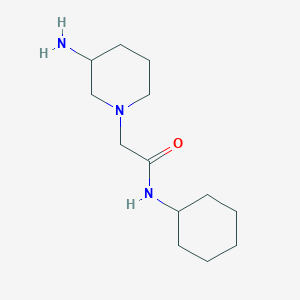
![1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1465759.png)
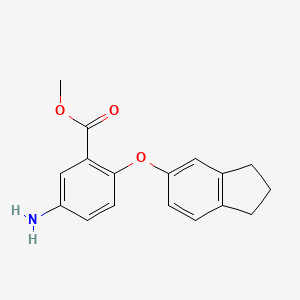



![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465769.png)
